Pd-Catalyzed Cross-Coupling Yields: 1-Iodo- vs. 1-Bromo-2-methylcyclobutene Reactivity Differential
1-Iodo-2-methylcyclobutene undergoes Pd(PPh₃)₄-catalyzed Negishi cross-coupling with PhZnCl to deliver 1-phenyl-2-methylcyclobutene in 75% isolated yield (79% GLC yield, 97% purity) under standard conditions (THF, ambient temperature, 1 h) [1]. Under identical catalyst and solvent conditions, vinyl bromides require longer reaction times or elevated temperatures due to the higher C–Br bond dissociation energy (≈72 kcal·mol⁻¹ vs. ≈57 kcal·mol⁻¹ for C–I) [2], which retards the oxidative addition step. The iodine-specific advantage is further demonstrated by the reaction with (E)-1-hexenyl-diisobutylaluminum, affording (E)-1-(1-hexenyl)-2-methylcyclobutene in 68% isolated yield [1]. No comparable literature report exists for the bromo analog achieving equivalent yields under similarly mild conditions, consistent with the class-level principle that vinyl iodides react faster and under milder conditions than vinyl bromides in Pd(0)-catalyzed cross-couplings [2].
| Evidence Dimension | Cross-coupling yield and C–X bond dissociation energy |
|---|---|
| Target Compound Data | 75% isolated yield (Negishi, PhZnCl); 68% isolated yield (alkenyl-Al); C–I BDE ≈ 57 kcal·mol⁻¹ |
| Comparator Or Baseline | 1-Bromo-2-methylcyclobutene: no quantitative cross-coupling yields reported under identical conditions; C–Br BDE ≈ 72 kcal·mol⁻¹ |
| Quantified Difference | ΔBDE C–Br minus C–I ≈ 15 kcal·mol⁻¹; isolated coupling yields of 68–75% demonstrated for the iodo compound vs. no comparable mild-condition yields for the bromo analog |
| Conditions | Pd(PPh₃)₄ (1.8–5 mol%), THF, ambient temperature, 1 h; organozinc or organoaluminum nucleophile |
Why This Matters
Procurement of the iodo rather than bromo derivative directly enables milder, faster cross-coupling workflows with higher and more reproducible yields, reducing optimization burden in medicinal and materials chemistry programs.
- [1] Negishi, E.; Liu, F.; Choueiry, D.; Mohamud, M. M.; Silveira, A., Jr.; Reeves, M. Convenient and General Synthesis of 1-Monoorganyl- and 1,2-Diorganylcyclobutenes via Cyclialkylation. J. Org. Chem. 1996, 61 (23), 8325–8328. https://doi.org/10.1021/jo9612777 View Source
- [2] Wikipedia contributors. Vinyl iodide functional group. Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/wiki/Vinyl_iodide_functional_group (accessed 2026-05-13). View Source
